molecular formula C18H20ClN3O2S B6474683 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine CAS No. 2640965-66-6

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine

Cat. No.: B6474683
CAS No.: 2640965-66-6
M. Wt: 377.9 g/mol
InChI Key: PBTXXABABDMGKO-UHFFFAOYSA-N
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Description

3-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine is a pyridine derivative featuring a piperidine-carbonyl scaffold linked to a 3-chloropyridinyloxy methyl group and a methylsulfanyl substituent. Its structure combines aromatic heterocycles with polar functional groups, which may enhance binding to biological targets such as enzymes or receptors. The piperidine moiety, a six-membered nitrogen-containing ring, is commonly employed in medicinal chemistry to modulate conformational flexibility and receptor interactions .

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c1-25-17-14(3-2-7-21-17)18(23)22-9-5-13(6-10-22)12-24-16-4-8-20-11-15(16)19/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTXXABABDMGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine generally involves multiple steps starting from simpler organic molecules. The synthetic route typically includes:

  • Formation of the chloropyridine intermediate: : This involves chlorination reactions under controlled temperature conditions.

  • Synthesis of the piperidine intermediate: : Formed through amination reactions with specified reagents.

  • Conjugation of intermediates: : The final step involves coupling the chloropyridine with the piperidine under specified conditions to achieve the final product.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing costs. These methods may involve:

  • Batch processes: : For higher control over reaction parameters.

  • Continuous flow processes: : For large-scale production, offering consistent quality and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine undergoes various types of reactions:

  • Oxidation: : Typically using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Often employs hydrogen gas in the presence of a metal catalyst.

  • Substitution: : Involving halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Hydrogen gas with metal catalysts.

  • Nucleophiles: : Halogens or other electron-rich species for substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential as a therapeutic agent due to its ability to interact with biological targets. Its structural features allow it to act on various pathways, making it a candidate for drug development in treating conditions such as cancer, neurological disorders, and infectious diseases.

  • Case Study: Research indicates that derivatives of this compound exhibit significant inhibition of specific enzymes involved in metabolic pathways, suggesting potential use as enzyme inhibitors in pharmacotherapy .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates various chemical reactions, including:

  • Substitution Reactions: Nucleophilic and electrophilic substitutions can be performed using this compound as a precursor.
  • Coupling Reactions: It can be utilized in cross-coupling reactions to form new carbon-carbon bonds.
Reaction TypeDescription
SubstitutionInvolves nucleophiles or electrophiles to modify the compound's structure.
CouplingUsed to create complex organic frameworks through carbon-carbon bond formation.

Material Science

The compound's properties make it suitable for applications in developing new materials, particularly in the field of polymers and coatings. Its stability and reactivity allow for the incorporation into polymer matrices, enhancing material performance.

  • Case Study: Studies have demonstrated that incorporating this compound into polymer formulations improves thermal stability and mechanical properties .

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors. The mechanism of action typically involves:

  • Binding to target molecules: : Influencing their activity or function.

  • Pathway modulation: : Altering biochemical pathways to achieve desired effects.

Comparison with Similar Compounds

Antimicrobial Activity

Pyridine derivatives with electron-withdrawing groups (e.g., –Cl, –NO₂) exhibit enhanced antimicrobial properties. For example:

  • Nitro-substituted derivatives (e.g., Q13) showed broad-spectrum activity against E. coli and S. aureus due to the –NO₂ group’s electron-deficient aromatic system, which may disrupt microbial cell membranes .

Receptor Binding and Selectivity

Piperidine-containing compounds often target CNS receptors. S 18126, a piperazine derivative, exhibits nanomolar affinity for dopamine D4 receptors (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors . The target compound’s piperidine-carbonyl scaffold may similarly interact with G protein-coupled receptors (GPCRs), though its methylsulfanyl group could alter binding kinetics compared to S 18126’s benzoindane moiety.

Biological Activity

The compound 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a chloropyridinyl moiety and a piperidine ring. Its molecular formula is C16H19ClN2O2SC_{16}H_{19}ClN_2O_2S, with a molecular weight of approximately 344.85 g/mol. The presence of these groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine core.
  • Introduction of the chloropyridinyl group via nucleophilic substitution.
  • Coupling reactions to incorporate the methylsulfanyl group.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in key cellular processes. Research indicates that it may modulate signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds. For instance, derivatives with structural similarities have shown promising results in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that compounds with chlorinated pyridine rings exhibited significant cytotoxic effects against breast cancer cells, suggesting that our compound may exhibit comparable activity .

Case Studies

  • Inhibition of Tumor Growth : A study on related compounds reported that certain derivatives inhibited MDM2, a protein that regulates tumor suppressor p53, leading to increased apoptosis in cancer cells . While specific data on our compound is limited, it is hypothesized that similar mechanisms may apply.
  • Synergistic Effects : Research on other heterocyclic compounds has shown enhanced efficacy when combined with traditional chemotherapeutics like doxorubicin. This synergistic effect could be explored for our compound in future studies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructureNotable Activity
Compound ASimilarAnticancer
Compound BSimilarAntimicrobial
Compound CSimilarEnzyme Inhibition

This table illustrates how variations in chemical structure can influence biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

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